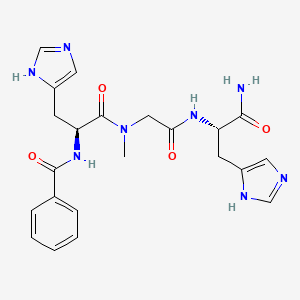![molecular formula C9H2Cl3F9Ge B12595568 Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- CAS No. 650583-81-6](/img/structure/B12595568.png)
Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C9H2Cl3F9Ge It is known for its unique structure, which includes a germanium atom bonded to a trichloro[2,4,6-tris(trifluoromethyl)phenyl] group
Vorbereitungsmethoden
The synthesis of Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- typically involves the reaction of germanium tetrachloride with 2,4,6-tris(trifluoromethyl)phenyl lithium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can convert it to lower oxidation state germanium compounds.
Substitution: The trichloro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other germanium-containing compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions.
Medicine: The compound is being investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- involves its interaction with molecular targets through its germanium center and the trichloro[2,4,6-tris(trifluoromethyl)phenyl] group. These interactions can lead to various chemical transformations and biological effects, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- include:
- Germane, trichloro[2,4,6-tris(1,1-dimethylethyl)phenyl]-
- Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-
These compounds share structural similarities but differ in their specific substituents and chemical properties. Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric effects.
Eigenschaften
CAS-Nummer |
650583-81-6 |
|---|---|
Molekularformel |
C9H2Cl3F9Ge |
Molekulargewicht |
460.1 g/mol |
IUPAC-Name |
trichloro-[2,4,6-tris(trifluoromethyl)phenyl]germane |
InChI |
InChI=1S/C9H2Cl3F9Ge/c10-22(11,12)6-4(8(16,17)18)1-3(7(13,14)15)2-5(6)9(19,20)21/h1-2H |
InChI-Schlüssel |
LLNJYHMXHWWUCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)[Ge](Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[4-(Benzyloxy)phenoxy]acetamido}benzoic acid](/img/structure/B12595489.png)
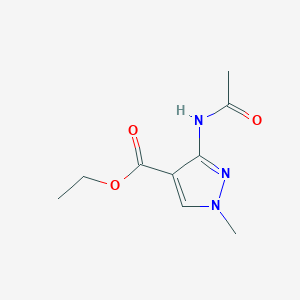
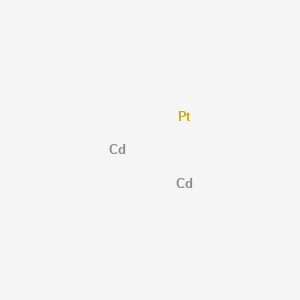
![Benzyl {[4-(benzyloxy)phenyl]methyl}carbamate](/img/structure/B12595503.png)
![2-Cyclopenten-1-one, 3-[(2-bromophenyl)amino]-](/img/structure/B12595509.png)
![[6-(3-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B12595510.png)
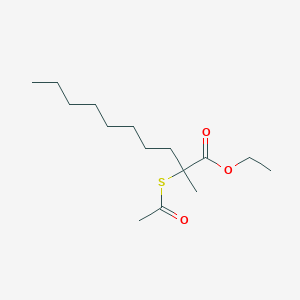
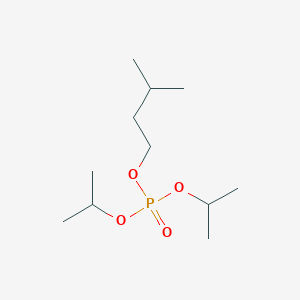
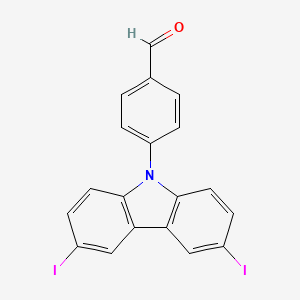

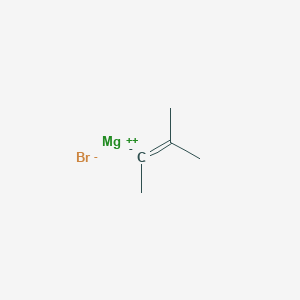
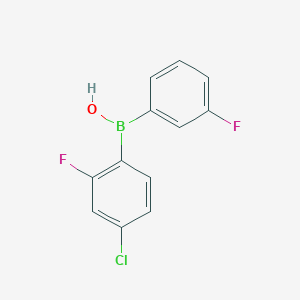
![Pyrimidine, 2-[(3-methylphenyl)thio]-](/img/structure/B12595552.png)
